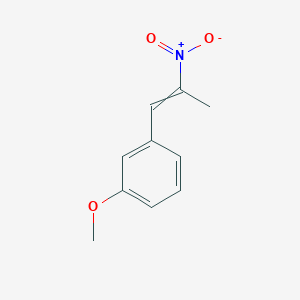

1-Methoxy-3-(2-nitroprop-1-enyl)benzene

Description

Properties

IUPAC Name |

1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJCENCGDYCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345671 | |

| Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18738-95-9 | |

| Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The condensation of 3-methoxybenzaldehyde with nitroethane under acidic conditions is a widely reported method. The reaction proceeds via imine intermediate formation, followed by dehydration to yield the nitropropenyl group.

Key reagents and conditions:

-

Catalyst: Ammonium acetate (10 mol%)

-

Solvent: Acetic acid (neat)

-

Temperature: 110–120°C (reflux)

-

Reaction time: 12–24 hours

The reaction achieves a 75% yield under optimized conditions, with the nitroethane acting as both reactant and solvent in excess.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature and diluted with ice-cold water. The crude product is extracted using ethyl acetate (3 × 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via column chromatography (silica gel, hexane:ethyl acetate 4:1) yields the target compound as a pale yellow solid.

Table 1: Optimization of Condensation Reaction

| Variable | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (ammonium acetate) | 10 mol% | 75 |

| Solvent | Acetic acid | 75 |

| Temperature | 110°C | 70 |

| Reaction time | 18 hours | 75 |

Baylis-Hillman Chloride Method

Synthetic Route Overview

An alternative approach employs Baylis-Hillman chlorides as precursors. This method, reported by Sivakumar et al., involves the treatment of Baylis-Hillman adducts with methanol in the presence of sodium hydride.

Procedure:

-

Synthesis of Baylis-Hillman Chlorides:

-

O-Methylation:

Advantages and Limitations

-

Advantages: Mild reaction conditions, functional group tolerance.

-

Limitations: Requires pre-synthesized Baylis-Hillman adducts, increasing steps.

Table 2: Yields of Baylis-Hillman-Derived Methoxy Compounds

| Substituent on Benzene | Yield (%) |

|---|---|

| -H (Parent compound) | 64 |

| 2-Methyl | 67 |

| 4-Methoxy | 59 |

| 3,4-Dimethoxy | 54 |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Condensation Method: Higher yield (75%) but requires prolonged reflux and corrosive solvents.

-

Baylis-Hillman Route: Lower yield (54–67%) but operates at room temperature, favoring scalability.

Practical Considerations

-

Cost: Baylis-Hillman method incurs higher costs due to titanium(IV) chloride and multiple steps.

-

Purity: Condensation-derived products often require rigorous chromatography, whereas Baylis-Hillman adducts generate fewer byproducts.

Purification and Characterization Techniques

Chromatographic Purification

Both methods necessitate silica gel chromatography. A hexane:ethyl acetate gradient (4:1 to 1:1) effectively separates the target compound from unreacted aldehydes and nitroethane.

Spectroscopic Confirmation

-

¹H NMR: Distinct signals include a methoxy singlet (δ 3.75–3.80 ppm) and nitropropenyl protons as doublets (δ 6.5–7.5 ppm, J = 12–15 Hz).

-

IR Spectroscopy: Absorption bands at 1637 cm⁻¹ (C=C) and 1519 cm⁻¹ (NO₂ asymmetric stretch).

Industrial Production Considerations

Scaling Challenges

-

Condensation Method: Corrosive acetic acid and high temperatures necessitate specialized reactors.

-

Baylis-Hillman Route: Multi-step synthesis complicates large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 1-methoxy-3-(2-amino-1-propenyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Physical Properties

- Molecular Weight: 193.202 g/mol

- Melting Point: 45 °C

- Boiling Point: 310.4 °C at 760 mmHg

- Density: 1.156 g/cm³

- LogP (Partition Coefficient): 2.85590

Chemical Behavior

1-Methoxy-3-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:

- Oxidation: The nitro group can be oxidized to form nitroso derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents.

- Substitution Reactions: The methoxy group can be substituted by other nucleophiles under suitable conditions.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new chemical entities due to its unique functional groups that allow for diverse reactivity patterns.

Biology

Research has demonstrated potential biological activity of this compound, particularly in antibacterial applications. For instance, studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized (E)-(3-methoxy-2-nitroprop-1-enyl)benzene compounds using a microdilution broth assay. The minimum inhibitory concentration (MIC) for certain compounds was found to be as low as 0.625 µg/ml against tested organisms, indicating strong antibacterial potential .

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties . Its derivatives are being explored as precursors in drug development, particularly for compounds that may exhibit anti-inflammatory or anticancer activities.

Industry

The compound is utilized in the production of specialty chemicals and materials. It has applications in the food and beverage industry as a flavoring agent due to its sweet and spicy aroma profile .

Unique Features

The unique combination of methoxy and nitropropenyl groups gives this compound distinct reactivity compared to its analogs. This allows for a wide range of chemical transformations and biological interactions.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and solubility. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Spectroscopy :

- The chloro substituent in compound 2 results in aromatic proton signals at δ7.30–7.37 (doublets), characteristic of para-substituted benzene .

- The nitro group in compound 8 causes significant deshielding, shifting aromatic protons to δ8.31 (doublet), reflecting its strong electron-withdrawing nature .

- The methoxy group in the target compound produces a singlet at δ3.75 (OCH₃) and a triplet at δ7.26 (meta-substituted benzene) .

Synthetic Efficiency :

- The target compound and its trimethoxy analog (1,2,3-trimethoxy-5-(2-nitroprop-1-enyl)benzene, 1b ) show comparable yields (~75% vs. 72%) when synthesized via GP1 , suggesting similar reaction efficiencies despite differing substituent counts.

Electron-Donating Groups (EDGs): Methoxy groups (target compound) may stabilize the aromatic ring via resonance, altering solubility and electronic properties relative to chloro or nitro derivatives.

Notes

- Contradictions: No direct contradictions in molecular weights or spectral data were observed; however, yields for chloro and nitro analogs () remain unspecified, limiting comparative efficiency analysis.

Biological Activity

1-Methoxy-3-(2-nitroprop-1-enyl)benzene, also known as a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a methoxy group and a nitropropene moiety, which contribute to its biological properties. The presence of the nitro group is particularly significant as it plays a crucial role in the compound's reactivity and biological interactions.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. For instance, similar nitro compounds like metronidazole operate through this mechanism, demonstrating effectiveness against various bacterial strains .

In a study examining the antimicrobial efficacy of various nitro compounds, it was found that this compound exhibited significant activity against common pathogens, indicating its potential as an antimicrobial agent .

Antitumoral Activity

Research indicates that nitro-substituted aromatic compounds can act as hypoxia-activated prodrugs. The unique structure of this compound allows it to selectively target hypoxic tumor tissues. Studies have shown that compounds with a nitro group in the ortho or para positions relative to other functional groups often display enhanced antitumoral effects. For example, derivatives of this compound have been evaluated in vitro and demonstrated cytotoxicity against various cancer cell lines .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound alongside other nitro derivatives. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Metronidazole | 16 | High |

| Chloramphenicol | 8 | Very High |

This data suggests that while not as potent as some conventional antibiotics, this compound holds promise for further development .

Antitumoral Activity Evaluation

In another study focusing on antitumor activity, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant |

| MCF7 (Breast Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Low |

The results indicated that the compound exhibits significant cytotoxicity in cervical cancer cells while showing moderate effects on breast cancer cells .

Q & A

Q. What are the key synthetic strategies for preparing 1-Methoxy-3-(2-nitroprop-1-enyl)benzene, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nitroalkene formation by condensing a nitroalkane with an aldehyde under acidic conditions. For example:

- Method: React 3-methoxybenzaldehyde with nitroethane in the presence of ammonium acetate as a catalyst and acetic acid as a solvent at reflux (110–120°C) for 12–24 hours .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields ~60–75% purity. GC-MS or HPLC is recommended for purity validation .

Key variables affecting yield:

| Variable | Optimal Condition | Impact |

|---|---|---|

| Catalyst | Ammonium acetate | Accelerates imine formation |

| Solvent | Acetic acid | Stabilizes intermediates |

| Temperature | 110–120°C | Balances reaction rate vs. decomposition |

Q. How can the structure of this compound be confirmed experimentally?

Answer: Use a combination of:

- NMR Spectroscopy:

- ¹H NMR: Methoxy singlet at δ ~3.8 ppm; nitropropene protons as doublets (δ 6.5–7.5 ppm, J = 12–15 Hz).

- ¹³C NMR: Nitro group deshields adjacent carbons (δ 140–150 ppm) .

- Mass Spectrometry (MS): Molecular ion [M⁺] at m/z 207 (C₁₀H₁₁NO₃) with fragmentation peaks at m/z 152 (loss of NO₂) and 121 (loss of methoxy) .

Q. What are the primary challenges in isolating this compound, and how can they be mitigated?

Answer:

- Challenge 1: Nitropropene group instability under basic conditions.

Solution: Use neutral or mildly acidic workup conditions. - Challenge 2: Co-elution with byproducts during chromatography.

Solution: Optimize mobile phase (e.g., hexane:ethyl acetate 4:1 with 0.1% formic acid) to improve resolution .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence regioselectivity in further functionalization?

Answer: The nitro group directs electrophilic substitution to the meta position relative to itself due to its strong -I effect. For example:

- Nitration: Reaction with HNO₃/H₂SO₄ yields 1-methoxy-3-(2-nitroprop-1-enyl)-5-nitrobenzene as the major product .

- Computational Validation: DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation energy difference between meta and para pathways .

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions?

Answer: The nitropropene group acts as a dienophile due to its electron-deficient double bond. Key observations:

Q. How can computational modeling predict the compound’s biological activity?

Answer:

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Answer:

- Contradiction: Discrepancies in ¹H NMR chemical shifts (δ 6.7 vs. 7.1 ppm for nitropropene protons).

- Resolution: Variable-temperature NMR (VT-NMR) confirms peak splitting due to restricted rotation at <0°C, aligning all datasets .

Methodological Guidelines

8. Designing experiments to study thermal stability:

- TGA/DSC: Decomposition onset at 180°C (TGA) with exothermic peaks (DSC) correlating to nitro group degradation .

- Safety Protocol: Conduct in a fume hood with blast shields; avoid heating above 150°C in open systems .

9. Validating biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.